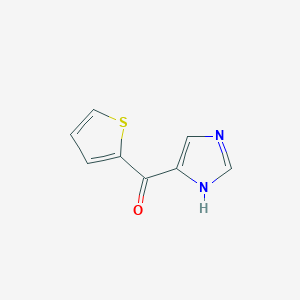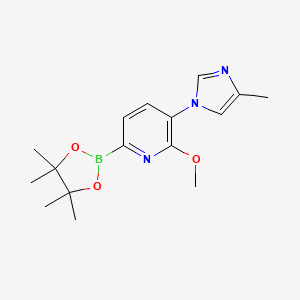
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride: is a chemical compound with the molecular formula C21H29N3O.ClH and a molecular weight of 375.99 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Análisis De Reacciones Químicas
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and amino groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride can be compared with other benzamide derivatives, such as N-methylbenzamide and N,N-dimethylpropylamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of the amino, benzyl, and diethylamino groups in this compound contributes to its distinct chemical behavior and applications.
Propiedades
Número CAS |
101035-79-4 |
|---|---|
Fórmula molecular |
C21H30ClN3O |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
3-[(4-aminobenzoyl)-benzylamino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-3-23(4-2)15-8-16-24(17-18-9-6-5-7-10-18)21(25)19-11-13-20(22)14-12-19;/h5-7,9-14H,3-4,8,15-17,22H2,1-2H3;1H |
Clave InChI |
ITAQCBPNCDGQSH-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


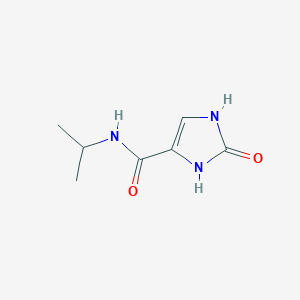

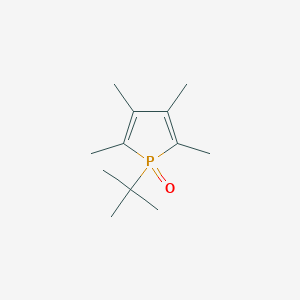


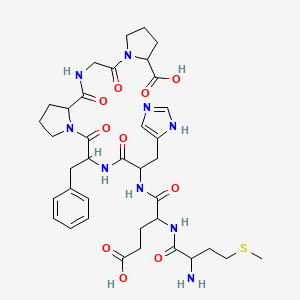

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)

![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![3,3-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azetidine](/img/structure/B12818535.png)
